molecular formula C15H17NO B020855 (R)-(-)-2-Benzylamino-1-phenylethanol CAS No. 107171-75-5

(R)-(-)-2-Benzylamino-1-phenylethanol

Cat. No. B020855
M. Wt: 227.3 g/mol
InChI Key: XAOCLQUZOIZSHV-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of chiral compounds related to (R)-(-)-2-Benzylamino-1-phenylethanol often involves stereocontrolled methods starting from basic amino acids or aldehydes. For example, a stereocontrolled synthesis approach from (L)-phenylalanine has been reported, showcasing the practicality and efficiency of generating chiral centers (Nadin et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds closely related to (R)-(-)-2-Benzylamino-1-phenylethanol has been elucidated through methods like X-ray crystallography. These studies provide insights into the conformation and stereochemistry of such molecules, which are crucial for understanding their reactivity and properties (Sambyal et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving (R)-(-)-2-Benzylamino-1-phenylethanol or similar compounds highlight their versatility as intermediates. These reactions include catalytic processes that enable the formation of complex structures from simpler precursors, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Ganesamoorthy et al., 2009).

Physical Properties Analysis

The physical properties of (R)-(-)-2-Benzylamino-1-phenylethanol and related compounds, such as melting points, solubility, and crystalline structure, are critical for their handling and application in various chemical processes. Spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, have been employed to characterize these compounds, offering detailed insights into their structural and electronic features (Subashini & Periandy, 2016).

Scientific Research Applications

  • Spectroscopic analysis and molecular docking studies of (R)-2-Amino-1-PhenylEthanol revealed a polar ring structure with pheromone-like properties and a ring-opening mechanism (Subashini & Periandy, 2016).

  • The compound's potential in one-pot synthesis is shown in the creation of R-1-phenylethyl acetate using Pd/Al2O3, lipase, and Ru catalysts, highlighting its relevance in dynamic kinetic resolution processes (Kirilin et al., 2010).

  • The bienzymatic dynamic kinetic asymmetric transformation process effectively synthesizes aromatic 1,2-amino alcohols, yielding enantioenriched products including (R)-2-amino-1-phenylethanol (Steinreiber et al., 2007).

  • Rose phenylacetaldehyde reductase (PAR), which plays a key role in the biosynthesis of 2-phenylethanol in rose flowers, shows substrate specificity that classifies it as a short-chain dehydrogenase reductase (Chen et al., 2011).

  • Biotechnological advances in the production of 2-phenylethanol present an environmentally friendly and natural alternative for producing natural flavors and fragrances (Hua & Xu, 2011).

  • Continuous approaches using macroporous resin as an in situ adsorbent improve the quantity and viability of yeast cells for efficient production of natural aroma chemical 2-phenylethanol (Wang et al., 2011).

  • Acylation of (R,S)-1-phenylethanol with ethyl acetate over a Pd-supported catalyst, which is not hindered by hydrogen, reveals alterations in selectivity and significant side products formation (Mäki-Arvela et al., 2010).

  • Whole-cell Pichia capsulata biocatalyzes acetophenone reduction to (R)-1-phenylethanol with a 93% conversion efficiency, offering a promising process for the fragrance and flavor industry (Homola et al., 2015).

  • One-pot chemo-biocatalytic synthesis of R-1-phenylethyl acetate from acetophenone indicates an interaction between the Pd/Al2O3 catalyst and immobilized enzyme, affecting their catalytic performance (Mäki-Arvela et al., 2008).

properties

IUPAC Name

(1R)-2-(benzylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCLQUZOIZSHV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426102
Record name R-(-)-2-Benzylamino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Benzylamino-1-phenylethanol

CAS RN

107171-75-5
Record name R-(-)-2-Benzylamino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Benzylamino-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-1-phenyl-ethanol (12.0 g, 87.48 mmol) in methanol (60 mL) was added benzaldehyde (9.3 g, 8.9 mL, 87.48 mmol) and the reaction mixture was stirred for 1 hour at room temperature. The reaction mixture was then cooled to 0° C. and sodium borohydride (3.3 g, 87.48 mmol) was added. The reaction mixture was gradually allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated in vacuo, diluted with water, and filtered. The residue was rinsed with cold isopropanol (3×), then dried in vacuo to give 2-(benzylamino)-1-phenylethanol as white crystals (14.0 g, 70%). ESI-MS m/z calc. 227.1. found 228.2 (M+1)+; Retention time: 0.8 minutes (3 min run). 1H NMR (400 MHz, MeOD) δ 7.37-7.27 (m, 8H), 7.27-7.19 (m, 2H), 4.78 (dd, J=8.5, 4.5 Hz, 1H), 3.77 (q, J=13.0 Hz, 2H), 2.82-2.68 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Dorkó, A Szakolczai, T Verbić… - Journal of separation …, 2015 - Wiley Online Library
Molecularly imprinted polymers bind their target compounds at binding sites. The binding sites are typically based on some type of functional group, such as carboxyl group. The total …
B Benedict, CE Lietz, TJ Wenzel - Tetrahedron, 2018 - Elsevier
Chiral, enantiomerically pure organic-soluble acids are often used as NMR chiral solvating agents (CSAs) for analyzing the enantiopurity of amines. However, the reports that describe …
Number of citations: 13 www.sciencedirect.com
Z Dorkó, B Tamás, G Horvai - Periodica Polytechnica Chemical …, 2017 - pp.bme.hu
Molecularly imprinted polymers (MIP) are a new generation of selective adsorbents. In practical applications of MIPs simultaneous adsorption of at least two compounds occurs. …
Number of citations: 6 pp.bme.hu
Z Dorkó, A Nagy-Szakolczai, B Tóth, G Horvai - Molecules, 2018 - mdpi.com
One of the main reasons for making molecularly imprinted polymers (MIPs) has been that MIPs interact selectively with a specific target compound. This claim is investigated here with …
Number of citations: 9 www.mdpi.com
F Fang - 2013 - search.proquest.com
Oxazolidinones are known as a new class of antibacterial agents. In our group, the 4, 5-disubstituted oxazolidinones have been previously identified to exhibit high affinity for the T box …
Number of citations: 1 search.proquest.com
Z Dorkó, B Tamás, G Horvai - Talanta, 2017 - Elsevier
A simple and efficient method is presented for assessing molecularly imprinted polymers (MIP) and other sorbents from the point of view of practical applications. The adsorption …
Number of citations: 10 www.sciencedirect.com
Z Dorko, A Szakolczai, T Verbić… - Journal of Separation …, 2015 - cherry.chem.bg.ac.rs
MAA, MMA, and EDMA were purified before use by using an inhibitor remover column (Sigma-Aldrich). DVB and styrene were purified by percolation through an alumina sorbent bed. …
Number of citations: 3 cherry.chem.bg.ac.rs

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